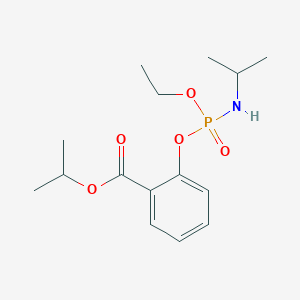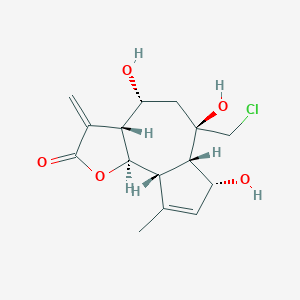
4-Pyrrolidinopyridine
Übersicht
Beschreibung
4-Pyrrolidinopyridine is a pyridine derivative . It is an organic compound with the formula (CH2)4NC5H4N . The molecule consists of a pyrrodinyl group ((CH2)4N-) attached via N to the 4-position of pyridine . It is a white solid .
Synthesis Analysis
4-Pyrrolidinopyridine can be synthesized using a hydrothermal method . The reactions were carried out in DMSO-H2O (1:1, 2 mL) in a sealed vessel . To a 10 mL hydrothermal synthesis reactor was charged Cu powder (6 mg, 0.1 mmol), MG (39 mg, 0.2 mmol), Cs2CO3 (980 mg, 3.0 mmol), nitrogen-containing heterocycle (1.5 mmol), amine (3.0 mmol), and aryl halide (0.8 mmol) .Molecular Structure Analysis
The molecule consists of a pyrrodinyl group ((CH2)4N-) attached via N to the 4-position of pyridine . The molecular formula is C9H12N2 .Chemical Reactions Analysis
4-Pyrrolidinopyridine can be used as a catalyst employed in polymerization reactions . For example, it can be used as the catalyst for the geometry-selective (E-selective) acylation of tetrasubstituted α, α’-alkenediols .Physical And Chemical Properties Analysis
4-Pyrrolidinopyridine is a white solid . Its molecular formula is C9H12N2 and its molecular weight is 148.205 Da .Wissenschaftliche Forschungsanwendungen
Catalyst in Membrane Preparation
4-Pyrrolidinopyridine is used as a catalyst in the preparation of reverse osmosis composite membranes, which are crucial for water purification processes .
Synthesis of Benzoates
It catalyzes the synthesis of benzoates, which are important intermediates in the production of various chemicals .
Polymerization Reactions
This compound is employed as a catalyst in polymerization reactions, aiding in the creation of complex polymers .
Base Catalysis
Due to its basic nature, it serves as a popular base catalyst in various chemical reactions .
Site-Selective Acylation
4-Pyrrolidinopyridine is used for site-selective acylation of alcohols, which is a critical step in the modification of complex molecules .
Regioselective Reactions of Carbohydrates
It has been utilized as a catalyst for selective acylations of carbohydrates, demonstrating its versatility in organic synthesis .
Wirkmechanismus
Target of Action
4-Pyrrolidinopyridine, also known as PPY, is primarily used as a catalyst in polymerization reactions . It also serves as a ligand in metal complexes .
Mode of Action
The mechanism of action of 4-Pyrrolidinopyridine is quite intriguing. It was initially designed to act as a nucleophilic catalyst. Studies have ruled out a nucleophilic mechanism by examining the activity of 6-substituted-ppy derivatives . These compounds are more hindered in the vicinity of the pyridine nitrogen than PPY itself but are also more active catalysts . The presence of p-nitrophenol, a mild acid, was found to accelerate the catalytic reaction . These results are inconsistent with a nucleophilic catalysis mechanism .
Biochemical Pathways
The reaction instead proceeds via a dioxolanone intermediate . Dioxolanone can be obtained by treating either the p-nitrophenyl ester or the pentafluorophenyl ester of glycolic acid with PPY in chloroform in the absence of methanol . It has been isolated, characterized, and shown to be kinetically competent when subjected to the conditions of the catalytic reaction .
Result of Action
The result of the action of 4-Pyrrolidinopyridine is the acceleration of certain chemical reactions, particularly those involving the hydroxyl-directed methanolysis of α-hydroxy esters . This makes it a valuable tool in various chemical and pharmaceutical applications.
Action Environment
The action, efficacy, and stability of 4-Pyrrolidinopyridine can be influenced by various environmental factors. For instance, the presence of certain acids can accelerate the catalytic reaction . .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUKYNXWOWSRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179299 | |
| Record name | 4-Pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidinopyridine | |
CAS RN |
2456-81-7 | |
| Record name | 4-Pyrrolidinopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2456-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrrolidinopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRROLIDINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH59VKG9S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Pyrrolidinopyridine (4-PPY) interact with its targets?
A1: 4-PPY, as a nucleophilic catalyst, often interacts with its targets through hydrogen bonding. For instance, in the acylation of α,α′-alkenediols, 4-PPY catalysts form hydrogen bonds with the acidic hydrogen of NHNs and the Z-OH group of the substrate. [] This interaction is crucial for achieving high E-selectivity in the reaction.
Q2: Can you elaborate on the downstream effects of 4-PPY's interaction with its targets?
A2: The downstream effects are highly dependent on the specific reaction and target. In the acylation of α,α′-alkenediols, for example, 4-PPY’s interaction stabilizes the transition state leading to the E-product while destabilizing the transition state leading to the Z-product. This results in a high preference for the formation of the E-isomer. []
Q3: What is the molecular formula and weight of 4-Pyrrolidinopyridine?
A3: The molecular formula of 4-Pyrrolidinopyridine is C9H12N2, and its molecular weight is 148.21 g/mol.
Q4: Are there any notable spectroscopic data available for 4-Pyrrolidinopyridine?
A4: While specific spectroscopic peaks are not extensively discussed in the provided research, techniques like NMR (1H, 13C, 1H-15N HMBC), UV spectroscopy, and single-crystal X-ray diffraction analysis are commonly employed to characterize 4-PPY and its interactions. [, , , , ]
Q5: What are the key catalytic properties of 4-Pyrrolidinopyridine?
A6: 4-PPY is known for its nucleophilic catalytic activity. It's often used in acylation reactions, where it acts as a Lewis base catalyst. [, , , , , , ] Its ability to form hydrogen bonds and its basicity are crucial for its catalytic efficacy.
Q6: Can you provide specific examples of reactions where 4-PPY serves as a catalyst?
A7: 4-PPY has been successfully utilized in:* Regioselective acylation of octyl β-d-glucopyranoside []* Kinetic resolution of secondary alcohols [, ]* Transformation of epoxides to cyclic carbonates under atmospheric CO2 pressure []* Synthesis of phosphatidylcholines []* Multicomponent, enantioselective Michael-Michael-aldol-β-lactonizations []* Transesterification reactions []
Q7: How does the reaction mechanism of 4-PPY-catalyzed reactions typically proceed?
A8: In the acylation of silyl ketene acetals with acyl fluorides, 4-PPY plays a key role in generating the reactive N-acylpyridinium/fluoride ion pair, highlighting its role in anion-binding catalysis. [] This ion pair then facilitates the enantioselective acylation process.
Q8: Has computational chemistry been used to study 4-PPY?
A9: Yes, computational studies have been conducted to understand the mechanism and selectivity of 4-PPY catalyzed reactions. For instance, DFT calculations have provided insights into the transition states involved in the kinetic resolution of secondary alcohols by chiral derivatives of 4-PPY. []
Q9: Are there any QSAR models available for 4-PPY derivatives?
A9: While specific QSAR models are not discussed in the provided research, the studies on structure-activity relationships of 4-PPY derivatives could serve as a basis for developing such models in the future.
Q10: How do modifications to the 4-PPY structure affect its activity?
A11: Modifications, particularly to the 4-position substituent and the bridge length between the pyridine and pyrrolidine rings, significantly impact catalytic activity and selectivity. For instance, introducing a C2-symmetric structure enhances enantioselectivity in acylation reactions. []
Q11: Can you provide more details on how specific modifications alter potency and selectivity?
A12: Replacing the dimethylamino group in 4-DMAP with a pyrrolidino or guanidinopyridine group significantly enhances catalytic activity in acylation reactions. [] This change is attributed to improved delocalization of electrons.
Q12: What is the impact of bridge length on the activity of 4-PPY derivatives?
A13: Shortening the bridge to two carbons diminishes the reducing agent capacity compared to the three-carbon bridge in 4-PPY. [] This suggests that flexibility between the pyridine rings in the dication is crucial for optimal electron transfer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

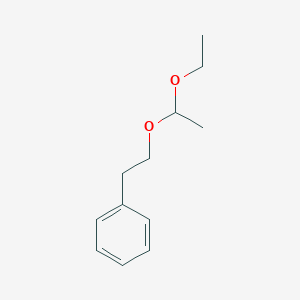
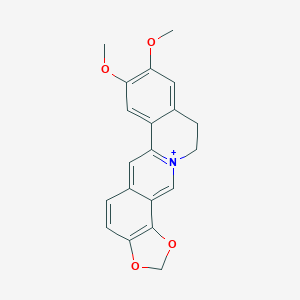
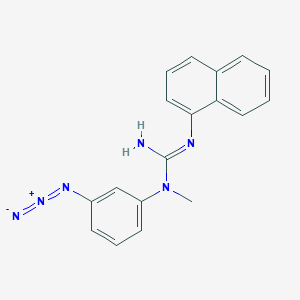
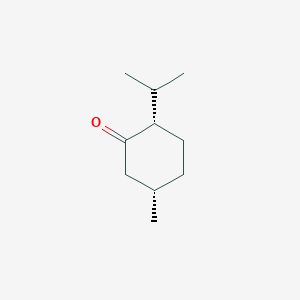
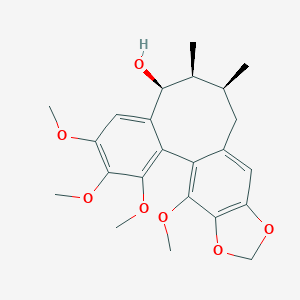
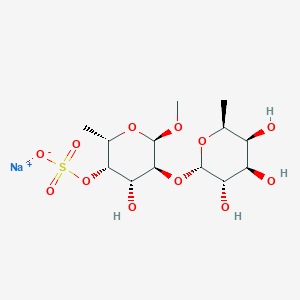
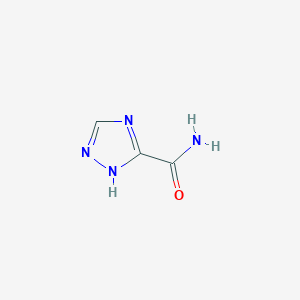
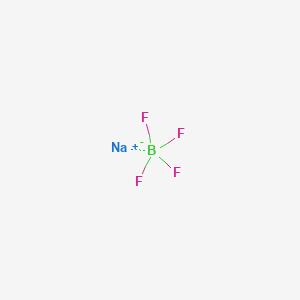
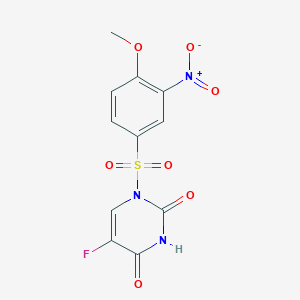
![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
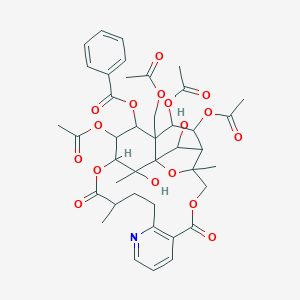
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
